molecular formula C18H17ClN4OS B2547320 (2-(1H-pyrrol-1-yl)thiazol-4-yl)(4-(2-chlorophenyl)piperazin-1-yl)methanone CAS No. 1207054-34-9

(2-(1H-pyrrol-1-yl)thiazol-4-yl)(4-(2-chlorophenyl)piperazin-1-yl)methanone

Cat. No.: B2547320
CAS No.: 1207054-34-9
M. Wt: 372.87
InChI Key: UFVJQAFKHXRDDD-UHFFFAOYSA-N
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Description

(2-(1H-pyrrol-1-yl)thiazol-4-yl)(4-(2-chlorophenyl)piperazin-1-yl)methanone is a synthetic chemical compound designed for research purposes. Its structure incorporates two pharmaceutically significant moieties: a 2-(1H-pyrrol-1-yl)thiazole group and a 4-(2-chlorophenyl)piperazine group. The thiazole ring is a privileged scaffold in medicinal chemistry, found in a variety of bioactive molecules and approved drugs across numerous therapeutic areas . The piperazine moiety, especially when substituted with an aryl group like 2-chlorophenyl, is a common structural element in molecules that interact with the central nervous system . Researchers may be interested in this compound as a building block for the development of novel chemical entities or as a candidate for high-throughput screening campaigns to identify new biological activities. The specific physicochemical properties and biological profile of this compound should be established through further experimental investigation. This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

[4-(2-chlorophenyl)piperazin-1-yl]-(2-pyrrol-1-yl-1,3-thiazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN4OS/c19-14-5-1-2-6-16(14)21-9-11-22(12-10-21)17(24)15-13-25-18(20-15)23-7-3-4-8-23/h1-8,13H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFVJQAFKHXRDDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2Cl)C(=O)C3=CSC(=N3)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(1H-pyrrol-1-yl)thiazol-4-yl)(4-(2-chlorophenyl)piperazin-1-yl)methanone typically involves multi-step reactionsThe reaction conditions often involve the use of solvents like toluene or ethanol, and reagents such as thionyl chloride and phenacyl bromide .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions

(2-(1H-pyrrol-1-yl)thiazol-4-yl)(4-(2-chlorophenyl)piperazin-1-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms .

Biology

In biological research, (2-(1H-pyrrol-1-yl)thiazol-4-yl)(4-(2-chlorophenyl)piperazin-1-yl)methanone is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development .

Medicine

In medicine, this compound is investigated for its therapeutic potential. It may act on specific molecular targets, such as enzymes or receptors, to exert its effects. Research is ongoing to determine its efficacy and safety in clinical settings .

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties. Its incorporation into polymers or coatings can enhance their performance and durability .

Mechanism of Action

The mechanism of action of (2-(1H-pyrrol-1-yl)thiazol-4-yl)(4-(2-chlorophenyl)piperazin-1-yl)methanone involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound can be compared to other piperazine- and thiazole-containing derivatives in terms of synthetic routes, physicochemical properties, and functional group contributions. Below is a detailed analysis:

Structural Analogues from Evidence

Compound 7b ()
  • Structure: Bis-pyrazole-thienothiophene methanone derivative.
  • Key Differences: Replaces the thiazole-pyrrole system with a thieno[2,3-b]thiophene core and pyrazole substituents.
  • Physicochemical Data :
    • Molecular weight: 538.64 g/mol
    • Solubility: Poor in polar solvents (mp >300°C) due to extended aromaticity.
    • Stability: High thermal stability, as indicated by IR and NMR data .
Compound 21 ()
  • Structure: Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone.
  • Key Differences : Substitutes the thiazole ring with a thiophene and replaces the 2-chlorophenyl group with a trifluoromethylphenyl moiety.
Cetirizine Ethyl Ester ()
  • Structure : Ethyl ester of a piperazine-linked diphenylmethyl acetic acid.
  • Key Differences : Lacks the thiazole-pyrrole system but shares the piperazine-chlorophenyl motif.
  • Pharmacological Relevance : Cetirizine derivatives are antihistamines, highlighting the piperazine group’s role in H₁ receptor binding .

Functional Group Contributions

Group Role in Target Compound Comparison to Analogues
Thiazole-pyrrole Enhances π-π stacking and hydrogen bonding. More electron-rich than pyrazole (Compound 7b) or thiophene (Compound 21), aiding reactivity.
4-(2-Chlorophenyl)piperazine Modulates lipophilicity and receptor selectivity. Less electron-withdrawing than CF₃ (Compound 21) but more selective than diphenylmethyl (Cetirizine).
Methanone linker Stabilizes conformation and facilitates synthesis. Similar to bis-enaminone linkers in , but less sterically hindered.

Physicochemical and Spectroscopic Data

While explicit data for the target compound are unavailable, comparisons can be inferred:

  • Molecular Weight : Estimated ~450–500 g/mol (based on analogs in and ).
  • Solubility : Likely moderate in DMF/EtOH due to the piperazine group, but lower than Cetirizine derivatives ().
  • Spectroscopy : Expected IR peaks at ~1720 cm⁻¹ (C=O), ~3275 cm⁻¹ (NH), and aromatic C-H stretches, consistent with Compound 7b.

Research Implications and Limitations

  • Strengths : The unique thiazole-pyrrole-piperazine combination offers a balance of rigidity and reactivity, distinct from pyrazole or thiophene-based analogs.
  • Limitations : Lack of direct binding or pharmacokinetic data hinders pharmacological evaluation.
  • Future Directions : Computational studies (e.g., using Multiwfn for electron density analysis) or SHELX-based crystallography could clarify its 3D structure and interactions.

Notes

Receptor Selectivity : The 2-chlorophenyl group may confer selectivity for serotonin or dopamine receptors over histamine targets (cf. Cetirizine).

Analytical Methods : NMR and MS protocols from are applicable for characterization.

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